molecular formula C18H30N2O5 B041463 (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate CAS No. 229613-93-8

(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate

Cat. No.: B041463
CAS No.: 229613-93-8
M. Wt: 354.4 g/mol
InChI Key: WYUYCGDXMIJIAZ-KYEXWDHISA-N
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Scientific Research Applications

Overview

The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate , also known by its CAS number 229613-93-8 , is a complex organic molecule featuring a cyclopenta[d]isoxazole framework. Its unique structure imparts various potential applications in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.

Neuraminidase Inhibition

One of the notable applications of this compound is its potential as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses such as influenza. Compounds with similar structures have shown promise in inhibiting this enzyme, thereby preventing viral spread and infection .

Antimicrobial Properties

Research indicates that derivatives of cyclopentane compounds exhibit antimicrobial properties. The specific structure of this compound may enhance these effects due to the presence of the isoxazole ring system .

Example Synthesis Route

  • Starting Materials : Appropriate cyclopentane derivatives and Boc-protected amines.
  • Reactions : Utilize coupling reactions followed by deprotection steps to yield the final product.
  • Purification : Employ chromatographic techniques to isolate and purify the desired compound.

Cancer Research

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. This compound's unique structural features could be optimized for enhanced efficacy against various cancer cell lines .

Neurological Disorders

Given its potential as a neuraminidase inhibitor and its structural similarity to other neuroactive compounds, there is interest in exploring its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of neuroinflammatory processes through such compounds may provide therapeutic benefits .

Case Studies

  • Influenza Treatment : A study evaluated a series of neuraminidase inhibitors derived from cyclopentane structures, demonstrating significant antiviral activity against influenza strains .
  • Antimicrobial Screening : In vitro testing of similar compounds revealed promising results against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold .

Biological Activity

The compound (3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate is a complex organic molecule that belongs to the class of isoxazoles. Its unique structural features and stereochemistry suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Structural Characteristics

This compound features a cyclopenta[d]isoxazole ring system with a tert-butoxycarbonylamino group and a pentan-3-yl side chain. These structural elements may influence its reactivity and interactions with biological targets.

Structural FeatureDescription
Isoxazole RingA five-membered ring containing nitrogen
Tert-butoxycarbonyl GroupProtecting group that may enhance stability
Pentan-3-yl ChainAliphatic side chain that could affect solubility and interaction

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific biological activities of the target compound are still under investigation; however, related compounds in the isoxazole family have shown promising results.

Anti-inflammatory Activity

A review highlighted that isoxazole derivatives demonstrate significant anti-inflammatory properties, particularly through selective inhibition of the COX-2 enzyme. For example, studies on similar compounds have shown them to be potent analgesics and anti-inflammatory agents . This suggests that this compound may possess similar effects.

Antimicrobial Activity

Isoxazoles have also been reported to exhibit antimicrobial properties. For instance, derivatives containing isoxazoline motifs have shown activity against various pathogens . The unique structure of the target compound could enhance its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. Some compounds displayed sub-micromolar IC50 values for COX-2 inhibition . This suggests that this compound could be investigated for similar effects.
  • Antimicrobial Screening : A study demonstrated that certain isoxazoline derivatives exhibited excellent activity against resistant strains of bacteria . This reinforces the need to explore the antimicrobial potential of the target compound.

The mechanisms through which isoxazoles exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For example:

  • COX Inhibition : Isoxazole derivatives can selectively inhibit COX enzymes involved in the inflammatory response.
  • Antimicrobial Action : Interaction with bacterial cell membranes or inhibition of bacterial enzymes may underlie the antimicrobial properties observed in related compounds.

Properties

IUPAC Name

methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYCGDXMIJIAZ-KYEXWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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